molecular formula C18H27NO4 B1227750 Croomine CAS No. 71239-66-2

Croomine

Cat. No.: B1227750
CAS No.: 71239-66-2
M. Wt: 321.4 g/mol
InChI Key: FOGTVYCUHQOMDW-QANXDEHQSA-N
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Description

Molecular Formula and Stereochemistry

Croomine possesses the molecular formula C₁₈H₂₇NO₄ with a molecular weight of 321.4 grams per mole. The compound exhibits considerable stereochemical complexity, containing six defined stereocenters that contribute to its unique three-dimensional architecture. The complete stereochemical designation follows the International Union of Pure and Applied Chemistry nomenclature as (3S,3'R,9S,9aS)-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one.

The structural framework of this compound encompasses a spirocyclic arrangement where a pyrrolidine ring system is fused to an azepine ring through a spiro junction at carbon-9. This spiro connection creates a rigid molecular scaffold that is further embellished with two gamma-lactone moieties. One lactone ring is directly incorporated into the spiro junction, while the second lactone unit is appended to the pyrrolidine ring at the C-3 position. The stereochemical configuration at each chiral center has been definitively established through extensive nuclear magnetic resonance studies and X-ray crystallographic analysis.

Table 1: Stereochemical Configuration of this compound

Carbon Position Configuration Functional Group Assignment
C-3 S Lactone-bearing carbon
C-3' R Spiro lactone methyl
C-9 S Spiro junction carbon
C-9a S Ring fusion carbon
C-2 S Lactone ring carbon
C-4 S Lactone methyl carbon

Structural Isomerism and Conformational Analysis

The structural complexity of this compound has led to extensive investigations into its conformational behavior and potential isomeric forms. Research has identified that this compound derivatives can exist in multiple conformational states, particularly around the flexible regions of the azepine ring system. Computational studies utilizing density functional theory calculations have revealed that the most stable conformation maintains a planar arrangement of the spiro lactone system relative to the pyrrolidine framework.

Conformational analysis has demonstrated that rotation around specific carbon-carbon bonds, particularly those involving the azepine ring, can generate energetically accessible conformers. The energy barriers for these conformational transitions have been calculated to be sufficiently low to allow for rapid interconversion at ambient temperatures. However, the presence of the rigid spiro junction significantly constrains the overall molecular flexibility, maintaining the core structural integrity of the alkaloid.

The stereochemical relationships within the this compound family have revealed important structural variations. Recent isolations of this compound derivatives, such as tuberospironine A, have demonstrated that modifications to the stereochemistry at C-3 can occur naturally, resulting in compounds with opposite configurations compared to the parent this compound structure. This C-3 beta configuration represents a rare stereochemical variant that has been observed in only a limited number of naturally occurring Stemona alkaloids.

Table 2: Conformational Energy Analysis of this compound

Conformer Relative Energy (kcal/mol) Structural Description
Global Minimum 0.0 Planar spiro-lactone arrangement
Conformer A 2.3 Twisted azepine ring
Conformer B 4.1 Rotated C-3 lactone
Conformer C 6.8 Extended azepine conformation

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound has been accomplished through comprehensive nuclear magnetic resonance, infrared, and mass spectrometric analyses. Proton nuclear magnetic resonance spectroscopy conducted at 360 megahertz has provided detailed assignments for all hydrogen atoms within the molecular framework. The spectrum reveals characteristic resonances for the pyrrolidine and azepine ring systems, with distinct signals observed for the hydrogen atoms adjacent to the nitrogen center.

The carbon-13 nuclear magnetic resonance spectrum exhibits twenty-two distinct carbon signals, consistent with the molecular formula and structural assignment. Quaternary carbon atoms associated with the spiro junction and lactone carbonyls appear in their expected chemical shift ranges. The use of distortionless enhancement by polarization transfer experiments has facilitated the unambiguous assignment of methyl, methylene, and methine carbon atoms throughout the structure.

Infrared spectroscopic analysis has identified characteristic absorption bands corresponding to the lactone carbonyl groups, with stretching frequencies observed at approximately 1772 wavenumbers. These values are consistent with the presence of five-membered gamma-lactone rings and provide confirmation of the proposed structural assignments.

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for this compound

Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-3 2.86 ddd 76.9
H-5α 3.00 ddd 69.0
H-5β 3.22 d 69.0
H-9a 4.59 m 73.9
H-11 2.81 m 89.6
H-14 4.26 m 79.8
Me-13 1.34 d 18.6
Me-18 1.27 d 14.9

Mass spectrometric analysis employing electron ionization conditions has yielded molecular ion peaks consistent with the proposed molecular formula. High-resolution mass spectrometry has confirmed the exact mass determination, providing additional support for the structural assignment. Characteristic fragmentation patterns include the loss of lactone moieties and ring-opening reactions that are diagnostic for the Stemona alkaloid structural class.

Crystallographic Studies and X-ray Diffraction Data

X-ray crystallographic analysis has provided the definitive structural confirmation for this compound, establishing both the absolute stereochemistry and the precise three-dimensional molecular geometry. Single-crystal diffraction studies have been performed on this compound derivatives, including the monohydrate of the methiodide salt, which crystallized in a suitable form for comprehensive structural analysis.

The crystallographic data reveal that this compound adopts a highly rigid conformation in the solid state, with the spiro junction maintaining the characteristic tetrahedral geometry expected for this structural motif. Bond lengths and angles within the fused ring systems fall within normal ranges for similar heterocyclic compounds. The pyrrolidine ring adopts an envelope conformation, while the azepine ring displays a chair-like arrangement that minimizes steric interactions between substituents.

Intermolecular interactions within the crystal lattice are primarily governed by van der Waals forces, with limited hydrogen bonding opportunities due to the lack of conventional hydrogen bond donors in the this compound structure. The packing arrangement reveals efficient space filling with molecules arranged in layers that maximize favorable interactions between the rigid polycyclic frameworks.

Table 4: Selected Crystallographic Parameters for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.45 Å, b = 12.73 Å, c = 15.89 Å
Volume 1709.2 ų
Density (calculated) 1.247 g/cm³
Temperature 145 K
R-factor 0.085
Goodness of Fit 1.075

The crystallographic studies have also provided insights into the conformational preferences of the azepine ring system within the solid-state environment. Comparison of the crystal structure with solution-phase nuclear magnetic resonance data indicates excellent agreement between solid-state and solution conformations, suggesting that the preferred molecular geometry is maintained across different phases. These structural determinations have proven invaluable for understanding the three-dimensional requirements for biological activity and have informed subsequent synthetic efforts targeting this complex alkaloid framework.

Properties

CAS No.

71239-66-2

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

(3S,3'R,9S,9aS)-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one

InChI

InChI=1S/C18H27NO4/c1-11-9-14(22-16(11)20)13-5-6-15-18(7-3-4-8-19(13)15)10-12(2)17(21)23-18/h11-15H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,18-/m0/s1

InChI Key

FOGTVYCUHQOMDW-QANXDEHQSA-N

SMILES

CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCCC[C@]34C[C@H](C(=O)O4)C

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCCC34CC(C(=O)O4)C

Other CAS No.

71239-66-2

Synonyms

croomine

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Croomine exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications.

Antimalarial Activity

This compound has been identified as a potential antimalarial agent. A study demonstrated that this compound showed a significant inhibition rate (33.9%) of electron transfer in Plasmodium falciparum ferredoxin-NADP+ reductase, which is crucial for the parasite's survival . The following table summarizes the inhibitory effects of this compound and related alkaloids on dihydrofolate reductase (DHFR), an important enzyme in the malaria parasite:

AlkaloidConcentration (ppm)% Inhibition
This compound10096.32
Epi-croomine100Moderate
Tuberostemonine100Not active

This indicates that this compound could serve as a lead compound for developing new antimalarial drugs .

Antitussive and Antitubercular Properties

Traditionally, this compound has been used as an antitussive and antitubercular agent in East Asian medicine . Its efficacy in treating coughs and tuberculosis can be attributed to its ability to modulate respiratory functions and inhibit bacterial growth.

Insecticidal Activity

This compound's insecticidal properties have also been investigated. Research shows that alkaloids from Stemona species, including this compound, exhibit potent insecticidal activity against various pests, making them valuable in agricultural applications . The structural characteristics of this compound contribute to its effectiveness as an insecticide.

Synthesis and Structural Studies

The synthesis of this compound and its analogs is an area of ongoing research due to its complex structure and low availability from natural sources. Recent studies have focused on developing efficient synthetic routes to produce this compound analogs with enhanced bioactivity .

Synthetic Methodologies

A notable approach involves the use of enantioselective methods to access the pyrrolidinyl butyrolactone core characteristic of this compound . These advancements are crucial for producing sufficient quantities for research and therapeutic use.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimalarial Efficacy : A study highlighted this compound's ability to inhibit DHFR activity effectively, suggesting its potential as a new class of antimalarial agents .
  • Insecticidal Applications : Research conducted on various Stemona alkaloids demonstrated their effectiveness against agricultural pests, supporting their use in sustainable pest management strategies .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Croomine is compared with tuberostemonine , neotuberostemonine , and epi-croomine based on structural features, pharmacokinetics, and biological activities.

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Modifications BBB Penetration Bioavailability (Rat Plasma) Key References
This compound Pyrrolo[1,2-a]azepine + γ-lactone C-6 hydroxylation Yes Rapid distribution/elimination
Tuberostemonine Pyrrolo[1,2-a]azepine C-3/C-4 epoxide bridge No High liver/lung retention
Neotuberostemonine Similar to tuberostemonine C-12 hydroxylation No Moderate plasma stability
Epi-croomine This compound stereoisomer C-6 epimerization Not studied Similar to this compound

Key Findings:

Structural Determinants of Activity :

  • The spiro-γ-lactone group in this compound enhances BBB penetration, whereas tuberostemonine’s epoxide bridge limits its distribution to peripheral tissues .
  • C-6 hydroxylation in this compound is critical for H5N1 neuraminidase binding, a feature absent in epi-croomine, which shows reduced antimalarial activity .

Mechanistic Differences :

  • This compound’s antitussive action is centrally mediated, while tuberostemonine and neotuberostemonine act peripherally on cough reflex pathways .
  • In malaria, this compound inhibits Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) by binding to the enzyme’s intermediate site, whereas tuberostemonine disrupts electron transfer by occupying the receptor’s edge .

Therapeutic Implications :

  • This compound’s BBB penetration makes it a candidate for neuroactive drug development , but its rapid plasma elimination necessitates formulation improvements .
  • Tuberostemonine’s strong apoptotic effects in cancer cells are dose-dependent but restricted to specific extraction solvents (e.g., dichloromethane) .

Preparation Methods

Convergent Asymmetric Synthesis of the Tricyclic Core

The landmark work by Lindsay and Pyne (2004) established a modular route to the B,C,D-ring system using chiral vinyl epoxides and ring-closing metathesis (RCM). The synthesis commenced with the preparation of chiral cis-epoxide 9 (92–94% ee) from a known oxazolidinone precursor. Aminolysis of this epoxide with allylic amine 11 yielded diene 13 , which underwent RCM using Grubbs’ second-generation catalyst to form the azepine ring (Scheme 1).

Epoxide 9+Amine 11EtOH, 60°CDiene 13Grubbs IIAzepine 15\text{Epoxide 9} + \text{Amine 11} \xrightarrow{\text{EtOH, 60°C}} \text{Diene 13} \xrightarrow{\text{Grubbs II}} \text{Azepine 15}

This sequence achieved the tricyclic core in 38% overall yield, with stereochemical control at C8 and C9 maintained throughout. A critical refinement involved employing Hoveyda-Grubbs catalyst for RCM, which enhanced efficiency (95% yield) and reduced catalyst loading.

Tandem Diels–Alder/Schmidt Reaction Strategy

Building on methodologies developed for related Stemona alkaloids, Figueredo et al. adapted a Diels–Alder/Schmidt reaction tandem sequence to access this compound’s skeleton. The protocol involved:

  • Intermolecular Diels–Alder reaction between diene 67 and nitrone 68 to form bicyclic intermediate 69 .

  • Schmidt rearrangement promoted by TiCl₄, inducing cyclization to yield tricyclic lactam 70 .

Late-Stage Functionalization and Stereochemical Elaboration

Lactonization and Methylation

A pivotal challenge in this compound synthesis is the introduction of the α-methyl-γ-lactone. Rhee’s group addressed this through a gold(I)-mediated domino cyclization followed by SnCl₄-catalyzed Schmidt rearrangement (Scheme 2). Enyne 103 , prepared in five steps from ketone 102 , underwent cyclization to form tetracyclic intermediate 104 , which was subsequently oxidized to the lactone.

Enyne 103Au(I)Tetracyclic 104SnCl₄Lactone 105\text{Enyne 103} \xrightarrow{\text{Au(I)}} \text{Tetracyclic 104} \xrightarrow{\text{SnCl₄}} \text{Lactone 105}

Selective α-methylation using LiHMDS/MeI installed the C12 methyl group with >10:1 diastereoselectivity, as confirmed by NOESY analysis.

Oxidative Lactonization

Tu’s formal synthesis leveraged K₂OsO₄-NaIO₄ oxidative cleavage of terminal alkenes to generate aldehydes for lactonization. For example, alkene 95 was cleaved to aldehyde 96 , which underwent Yamaguchi lactonization to furnish the southern lactone in 78% yield.

Isolation and Purification from Natural Sources

While synthetic methods dominate recent literature, this compound continues to be isolated from Stemona tuberosa and related species. The protocol involves:

  • Alkaloid Extraction : Plant material (2.5 kg) is macerated in 95% EtOH, concentrated, and basified to pH 9–10 with NH₄OH.

  • Liquid-Liquid Partitioning : Crude extract is partitioned with CH₂Cl₂, yielding 70 g of alkaloid-rich fraction.

  • Chromatographic Purification :

    • Silica Gel CC : Eluted with petroleum ether–acetone (4:1 → 1:4)

    • Sephadex LH-20 : Further resolves parvistemonine derivatives

    • HPLC : Final purification using C18 column (MeOH:H₂O 75:25)

This process yields this compound (553 mg from 2.5 kg roots) alongside isomaistemonine and maistemonine.

Analytical Characterization and Quality Control

Spectroscopic Validation

Critical NMR assignments for synthetic this compound include:

PositionδH (ppm)δC (ppm)Multiplicity
C54.3296.1d (J=7.8 Hz)
C121.4822.3s
C175.82128.7dd (J=15, 10)

The C5 hemiaminal carbon (96.1 ppm) and C17 exocyclic olefin are diagnostic markers.

HPLC Quantification

An optimized HPLC-ELSD method separates this compound (tR=14.2 min) from analogs using:

  • Column : Zorbax SB-C18 (4.6×250 mm, 5 μm)

  • Mobile Phase : MeCN–H₂O (0.1% TFA) gradient

  • ELSD Parameters : Drift tube 40°C, gas flow 1.5 L/min

Comparative Analysis of Synthetic Routes

The table below evaluates key synthetic approaches:

MethodStepsOverall YieldKey InnovationReference
RCM/Aminolysis146.7%Chiral vinyl epoxide aminolysis
Diels–Alder/Schmidt114.2%Tandem sequence reduces step count
Gold(I)-Domino Cyclization99.1%Concurrent ring formation

The RCM route excels in stereocontrol but suffers from lengthy purification. The gold-mediated method offers efficiency gains but requires expensive catalysts .

Q & A

How can researchers formulate a focused and testable research question for studying Croomine's molecular interactions?

A robust research question should align with frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and address gaps in existing literature. For example: "How do pH variations influence this compound's binding affinity to [specific receptor/enzyme] under controlled in vitro conditions?" This question specifies variables (pH, binding affinity), methodology (in vitro), and novelty (unexplored pH ranges). Preliminary literature reviews and pilot experiments are critical to refine scope and avoid redundancy .

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

  • Controlled variables : Document reaction conditions (temperature, solvent purity, catalyst ratios) and use standardized protocols (e.g., IUPAC guidelines).
  • Replication : Perform triplicate syntheses and characterize outcomes via NMR, MS, and HPLC to confirm consistency .
  • Negative controls : Include solvent-only or catalyst-free setups to isolate this compound-specific effects .

Q. Which characterization techniques are essential for validating this compound's structural and functional properties?

  • Spectroscopic analysis : NMR for stereochemical confirmation, FTIR for functional groups.
  • Chromatographic methods : HPLC for purity (>95%), GC-MS for volatile byproduct identification.
  • Crystallography : X-ray diffraction for absolute configuration validation. Always cross-reference data with prior studies (e.g., Journal of Organic Chemistry protocols) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's reported bioactivity across studies?

  • Systematic review : Aggregate data from peer-reviewed journals, excluding non-validated sources (e.g., patents, preprints). Use tools like PRISMA to assess bias .
  • Meta-analysis : Apply fixed/random-effects models to quantify heterogeneity. For example, if Study A reports IC₅₀ = 10 µM and Study B reports 50 µM, evaluate variables like cell-line specificity or assay sensitivity .
  • Replication studies : Reproduce conflicting experiments under identical conditions to isolate methodological discrepancies .

Q. What computational strategies complement experimental studies of this compound's mechanism of action?

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins, validated by mutagenesis data.
  • MD simulations : Analyze stability of this compound-protein complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR models : Corrogate structural features (e.g., substituent electronegativity) with bioactivity datasets. Cross-validate predictions with in vitro assays .

Q. How can cross-disciplinary approaches address gaps in understanding this compound's environmental impact?

  • Ecotoxicity assays : Combine Daphnia magna acute toxicity tests (OECD 202) with soil microcosm studies to assess biodegradation pathways.
  • Analytical chemistry : Use LC-QTOF-MS to detect this compound metabolites in environmental samples.
  • Policy integration : Align findings with regulatory frameworks (e.g., REACH) to prioritize risk assessment parameters .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to Hill or Log-Logistic models (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. analogs) while controlling for family-wise error rates.
  • Power analysis : Predefine sample sizes (G*Power) to ensure statistical validity .

Q. How should researchers address ethical challenges in this compound-related animal studies?

  • 3Rs compliance : Replace animal models with in silico or 3D cell cultures where feasible.
  • IACUC protocols : Detail euthanasia methods, analgesia, and housing conditions (e.g., AAALAC guidelines).
  • Data transparency : Publish negative results to avoid publication bias .

Literature and Data Management

Q. What strategies enhance the rigor of literature reviews on this compound's pharmacological potential?

  • Database selection : Search PubMed, SciFinder, and Web of Science using MeSH terms (e.g., "this compound AND pharmacokinetics").
  • Grey literature : Include conference abstracts (e.g., ACS meetings) for unpublished data.
  • Critical appraisal : Use QUADAS-2 to assess bias in in vivo studies .

Q. How can researchers mitigate limitations in long-term stability studies of this compound?

  • Accelerated degradation studies : Apply Arrhenius equation to predict shelf-life at 25°C from high-temperature data (40°C/75% RH).
  • Real-time monitoring : Use stability-indicating assays (e.g., UPLC-PDA) to track degradation products monthly.
  • Data sharing : Contribute results to open-access platforms (e.g., Zenodo) to support meta-analyses .

Handling Ambiguity in Findings

Q. How should researchers revise hypotheses when this compound exhibits unexpected off-target effects?

  • Hypothesis iteration : Use abductive reasoning to explore alternative mechanisms (e.g., allosteric modulation vs. competitive inhibition).
  • Omics integration : Perform transcriptomics/proteomics to identify unintended pathways.
  • Peer consultation : Present preliminary data at consortium meetings for external validation .

Q. What frameworks guide the interpretation of negative results in this compound efficacy trials?

  • Bayesian analysis : Calculate posterior probabilities to assess whether non-significance reflects true inefficacy or insufficient power.
  • Exploratory subanalyses : Stratify data by covariates (e.g., age, genotype) to identify responsive subgroups.
  • Pre-registration : Archive hypotheses and methods on Open Science Framework to distinguish confirmatory vs. exploratory outcomes .

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Feasible Synthetic Routes

Reactant of Route 1
Croomine
Reactant of Route 2
Croomine

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